(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Description
(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide (IUPAC name) is a synthetic enamide derivative featuring a 4-propoxyphenyl group and a sulfamoylphenyl moiety linked to a pyrimidine ring. Its molecular formula is C23H25N3O5S, with a molar mass of 455.53 g/mol .
Properties
IUPAC Name |
(E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-2-16-30-19-9-4-17(5-10-19)6-13-21(27)25-18-7-11-20(12-8-18)31(28,29)26-22-23-14-3-15-24-22/h3-15H,2,16H2,1H3,(H,25,27)(H,23,24,26)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZKPARMYDWBA-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the propoxyphenyl intermediate: This step involves the reaction of 4-propoxybenzaldehyde with a suitable reagent to form the corresponding propoxyphenyl intermediate.
Formation of the pyrimidinylsulfamoyl intermediate: This step involves the reaction of 4-aminopyrimidine with a sulfonyl chloride to form the pyrimidinylsulfamoyl intermediate.
Coupling reaction: The final step involves the coupling of the propoxyphenyl intermediate with the pyrimidinylsulfamoyl intermediate under suitable reaction conditions to form (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues with Pyrimidinylsulfamoyl Moieties
(2E)-3-(2-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide
- Molecular Formula : C19H15ClN4O3S .
- Key Differences : Replaces the 4-propoxyphenyl group with a 2-chlorophenyl substituent.
3-(Isobutyrylamino)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
- Molecular Formula : C18H17N5O3S .
- Key Differences : Contains a benzamide core instead of a propenamide backbone.
Chlorinated and Fluorinated Cinnamamides
(2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j)
- Activity : MIC = 0.15 µM against S. aureus and MRSA; also effective against M. smegmatis and M. marinum .
- Key Differences : Dichlorophenyl and trifluoromethyl groups enhance lipophilicity (log D ~4.2) but increase cytotoxicity (IC50 = 5–10 µM) .
- Comparison : The target compound’s 4-propoxyphenyl group (log D ~3.8 estimated) likely reduces cytotoxicity while maintaining moderate lipophilicity for membrane permeation .
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide (1p)
Substituent Effects on Activity and Physicochemical Properties
| Compound | Substituents | log D | MIC (µM) vs S. aureus | Cytotoxicity (IC50, µM) |
|---|---|---|---|---|
| Target Compound | 4-propoxyphenyl, pyrimidine | ~3.8* | N/A | N/A |
| (2E)-3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (2j) | 3,4-Cl, CF3 | 4.2 | 0.15 | 5–10 |
| (2E)-N-[3,5-bis(CF3)phenyl]-3-(4-Cl-phenyl)prop-2-enamide (1p) | 4-Cl, bis-CF3 | 4.5 | 0.2 | >10 |
| (2E)-3-(2-Furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide | Furan, thiocarbamoyl | ~2.5 | 2.34† | >20 |
*Estimated based on substituent contributions ; †Data from furan-containing analog .
Key Trends:
Lipophilicity and Activity: Chloro/CF3 groups increase log D and antibacterial potency but raise cytotoxicity.
Electronic Effects: Electron-withdrawing groups (Cl, CF3) enhance target binding but may reduce metabolic stability.
Biological Activity
(2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a propoxyphenyl group and a pyrimidinylsulfamoyl group, which may confer distinct therapeutic properties.
- IUPAC Name : (E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
- Molecular Formula : C22H22N4O4S
- Molecular Weight : 422.50 g/mol
The biological activity of (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular pathways. Research indicates that it could act as an inhibitor of certain tyrosine kinases, which are critical in cancer progression.
Anticancer Potential
Recent studies have highlighted the anticancer potential of similar compounds, suggesting that (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide may exhibit comparable properties. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT-116) and others.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 3c | 1.184 ± 0.06 | High cytotoxicity |
| 3e | 3.403 ± 0.18 | Notable activity |
| Cabozantinib | 16.350 ± 0.86 | Reference compound |
The above table illustrates the cytotoxic activities of related compounds, indicating that structural modifications can significantly influence efficacy.
Inhibition of Tyrosine Kinases
The compound's potential as a dual inhibitor of VEGFR-2 and c-Met tyrosine kinases has been explored in recent research. These kinases are often implicated in tumor growth and metastasis.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| 3d | VEGFR-2 | 51 |
| 3e | c-Met | 48 |
This data suggests that (2E)-3-(4-propoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide may possess significant inhibitory effects on these critical pathways involved in cancer biology.
Case Studies
- Study on Antiproliferative Activity : A series of derivatives based on similar scaffolds were tested for their antiproliferative activities against HCT-116 cells. The results indicated that modifications to the phenyl and pyrimidine groups could enhance or diminish biological activity.
- Mechanistic Studies : Apoptosis assays conducted on treated cancer cells revealed that certain derivatives led to cell cycle arrest, particularly in the G0/G1 phase, indicating a potential mechanism for their anticancer effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
